molecular formula C26H39N5O B6039850 [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone

[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B6039850
M. Wt: 437.6 g/mol
InChI Key: IBUQTEBAVFYCRL-UHFFFAOYSA-N
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Description

[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with azocane and cyclohexylpiperazine moieties, making it an interesting subject for scientific research.

Properties

IUPAC Name

[3-(azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O/c32-26(30-19-17-29(18-20-30)22-11-5-4-6-12-22)25-23(31-16-10-7-13-24(31)27-25)21-28-14-8-2-1-3-9-15-28/h7,10,13,16,22H,1-6,8-9,11-12,14-15,17-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQTEBAVFYCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(N=C3N2C=CC=C3)C(=O)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the azocane and cyclohexylpiperazine groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

[3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
  • [3-(Morpholin-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, [3-(Azocan-1-ylmethyl)imidazo[1,2-a]pyridin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone exhibits unique structural features that may confer distinct biological and chemical properties. Its azocane moiety, in particular, may influence its binding interactions and overall stability, making it a valuable compound for further research and development.

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